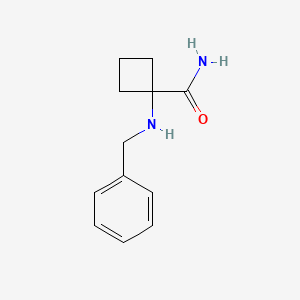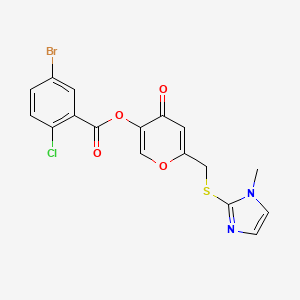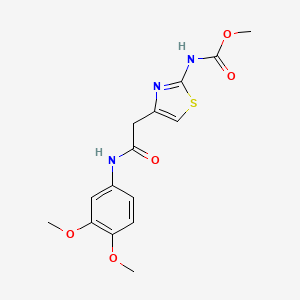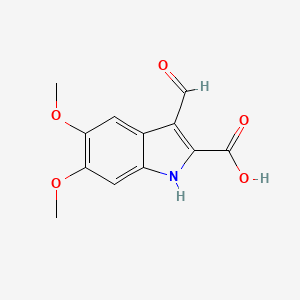
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CDMQ and has shown promising results in various studies related to medicinal chemistry, drug discovery, and other related fields.
Wissenschaftliche Forschungsanwendungen
Tautomerism in N-Heterocycles
The study of tautomerism in side-chain derivatives of n-heterocycles, including compounds with structures related to quinazolin-4-ones, reveals the existence of tautomeric equilibria, which is significant for understanding the chemical behavior and reactivity of such compounds (Mondelli & Merlini, 1966).
Synthesis of 2-Oxazolines
Research on the synthesis of 2-oxazolines from carboxylic acids using related chloro and dimethoxy compounds under mild conditions indicates the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (Bandgar & Pandit, 2003).
Cycloaddition Reactions
The solvent-free cycloaddition reactions involving imidates derived from similar compounds demonstrate a method for synthesizing oxazolines, bis-oxazolines, and imidazoline-5-ones, highlighting the compound's utility in constructing complex heterocycles (Lerestif et al., 1997).
Synthesis of Heterosubstituted Cyclopropanes
Research into the Michael addition of chloroalkyloxazolines to electron-poor alkenes for synthesizing heterosubstituted cyclopropanes showcases the reactivity of chloroalkyloxazoline derivatives in creating structurally complex and potentially bioactive molecules (Rocchetti et al., 2003).
Synthesis and Chromatography
The synthesis and chromatographic analysis of compounds for use in liquid chromatographic fluorimetric assays, such as the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, underscore the importance of quinazolinone derivatives in analytical chemistry (McLellan & Thornalley, 1992).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGUOHENQBQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)
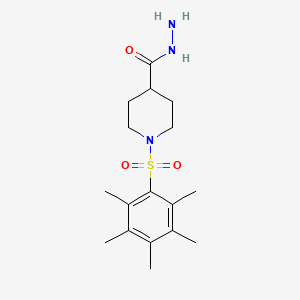
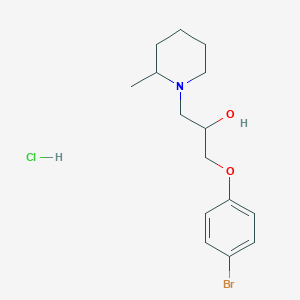
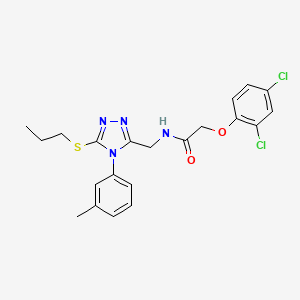
![4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2675198.png)
